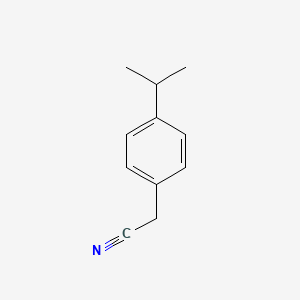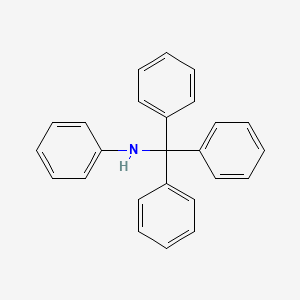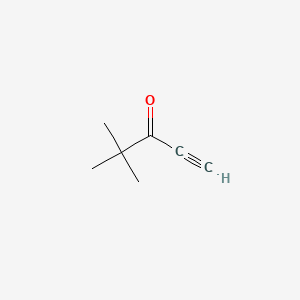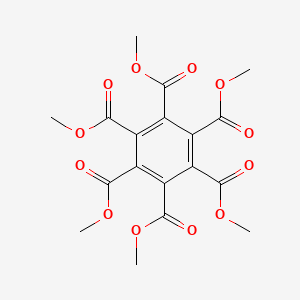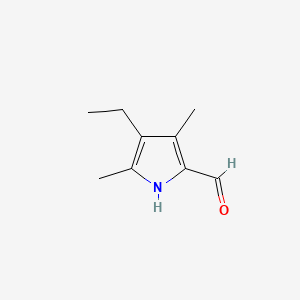
Methyl 2-isothiocyanato-3-phenylpropanoate
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C11H11NO2S/c1-14-11(13)10(12-8-15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.276 . More detailed physical and chemical properties were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 2-isothiocyanato-3-phenylpropanoate is utilized in the synthesis of various chemical compounds. Its applications span from being a key component in synthesizing amino acid ester isocyanates to its involvement in cross-coupling reactions for C–H bond activation. Notably, Tsai et al. (2003) highlighted its role in the synthesis of amino acid ester isocyanates, emphasizing its utility in the formation of esters, isocyanates, and isonitriles through acylation and elimination processes (Tsai et al., 2003). Additionally, Wan et al. (2013) described its indirect use in the meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives, utilizing a unique nitrile template for cross-coupling with organoborons (Wan et al., 2013).
Antimicrobial and Biological Activity
In the realm of biology and medicine, methyl 2-isothiocyanato-3-phenylpropanoate and its derivatives demonstrate significant antimicrobial properties. Fuloria et al. (2009) synthesized N-arylidene-3-phenylpropane hydrazides and N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides from methyl 3-phenylpropanoate and found them potent against bacterial and fungal infections due to para substitution (Fuloria et al., 2009). This illustrates the compound's potential in contributing to the development of new antimicrobial agents.
Polymer and Material Science
In the field of materials science, derivatives of methyl 2-isothiocyanato-3-phenylpropanoate are involved in the synthesis of novel polymers with specific applications. For instance, Dong et al. (2015) synthesized new ethylenedioxythiophene derivatives for chiral electrodes, highlighting the compound's role in creating materials with unique electrical and optical properties (Dong et al., 2015). Buchmann et al. (2000) also utilized a derivative for oligomerization in cationic polymerization, contributing to advancements in the field of polymer chemistry (Buchmann et al., 2000).
Safety and Hazards
While specific safety and hazard information for “Methyl 2-isothiocyanato-3-phenylpropanoate” was not found, isothiocyanates in general can be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . They may also cause an allergic skin reaction and breathing difficulties if inhaled .
Wirkmechanismus
Target of Action
Methyl 2-isothiocyanato-3-phenylpropanoate (MIPTP) is a compound belonging to the class of isothiocyanates
Mode of Action
. This interaction can lead to various changes in cellular processes, depending on the specific target involved.
Biochemical Pathways
For instance, they are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants . They can induce apoptosis of cancer cells , although the exact mechanism is still under debate.
Pharmacokinetics
, which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
They can induce apoptosis in cancer cells , suggesting that MIPTP may have similar effects.
Eigenschaften
IUPAC Name |
methyl 2-isothiocyanato-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)10(12-8-15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAZBEQOUOVUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988189 | |
| Record name | Methyl N-(sulfanylidenemethylidene)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isothiocyanato-3-phenylpropanoate | |
CAS RN |
68521-58-4 | |
| Record name | Methyl 2-isothiocyanato-3-phenylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-(sulfanylidenemethylidene)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68521-58-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






